molecular formula C8H10BrNO B12817300 4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile

4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B12817300
M. Wt: 216.07 g/mol
InChI Key: JKOTXOKOJFNZBN-UHFFFAOYSA-N
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Description

4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The presence of both a bromine atom and a nitrile group in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of a suitable precursor with a brominating agent. For instance, the reaction of 2-oxabicyclo[2.2.2]octane with bromine in the presence of a catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as acetonitrile .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound .

Chemical Reactions Analysis

4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction reactions typically produce amines .

Scientific Research Applications

4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile depends on its specific application. In organic synthesis, the compound acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-2-oxabicyclo[2.2.2]octane-1-carbonitrile

InChI

InChI=1S/C8H10BrNO/c9-7-1-3-8(5-10,4-2-7)11-6-7/h1-4,6H2

InChI Key

JKOTXOKOJFNZBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)Br)C#N

Origin of Product

United States

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